molecular formula C5H6O3 B7767002 3-Acetylacrylic acid CAS No. 2833-21-8

3-Acetylacrylic acid

Cat. No.: B7767002
CAS No.: 2833-21-8
M. Wt: 114.10 g/mol
InChI Key: XGTKSWVCNVUVHG-NSCUHMNNSA-N
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Description

3-Acetylacrylic acid, also known as 4-oxopent-2-enoic acid, is an organic compound with the molecular formula C5H6O3. It is characterized by the presence of both a carboxylic acid group and a ketone group, making it a versatile intermediate in organic synthesis. This compound is commonly found as a white to pale yellow solid and is soluble in water and various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetylacrylic acid can be synthesized through several methods. One common approach involves the reaction of acetylacetone with formaldehyde in the presence of a base, followed by oxidation. Another method includes the aldol condensation of acetaldehyde with acetic anhydride, followed by oxidation .

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic oxidation of 3-acetylpropene. This process involves the use of a catalyst such as palladium on carbon and an oxidizing agent like oxygen or air. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Acetylacrylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

3-Acetylacrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

    Industry: this compound is used in the production of polymers, resins, and coatings

Mechanism of Action

The mechanism of action of 3-acetylacrylic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions. It can also participate in nucleophilic addition and substitution reactions, leading to the formation of various biologically active molecules. The specific pathways and targets depend on the context of its use in research and industrial applications .

Comparison with Similar Compounds

    Acetylacetic acid: Similar in structure but lacks the double bond present in 3-acetylacrylic acid.

    Acrylic acid: Contains a similar carboxylic acid group but lacks the ketone group.

    Acetylpropionic acid: Similar in structure but has a different arrangement of functional groups.

Uniqueness: this compound is unique due to its combination of a carboxylic acid group and a ketone group, along with a conjugated double bond. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(E)-4-oxopent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTKSWVCNVUVHG-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4743-82-2
Record name 4-Oxo-2-pentenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-oxopent-2-en-2-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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